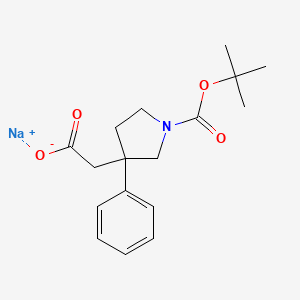
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate typically involves the protection of an amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can enhance the efficiency and yield of the synthesis process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, allowing for the selective modification of molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including peptides and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and the study of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the removal of the Boc group under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-(1-(tert-butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetate: Similar structure but with a methyl group instead of a phenyl group.
Sodium 2-(1-(tert-butoxycarbonyl)-3-ethylpyrrolidin-3-yl)acetate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of Sodium 2-(1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetate lies in its phenyl group, which can impart different chemical properties and reactivity compared to its methyl and ethyl analogs. This can influence its behavior in synthetic reactions and its applications in various fields.
Eigenschaften
Molekularformel |
C17H22NNaO4 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
sodium;2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C17H23NO4.Na/c1-16(2,3)22-15(21)18-10-9-17(12-18,11-14(19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
WLYUIAGEZLGWGW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

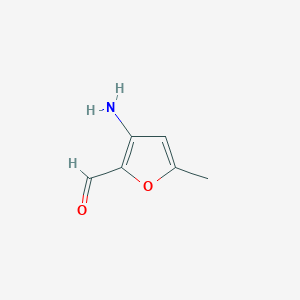
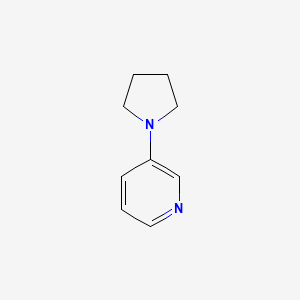
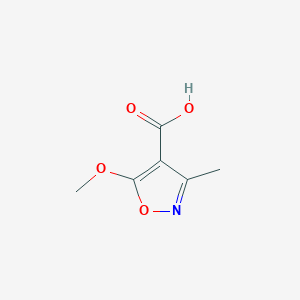
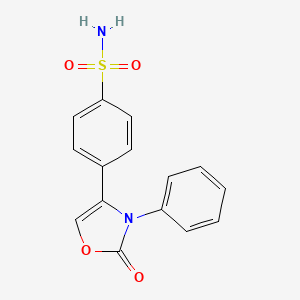
![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
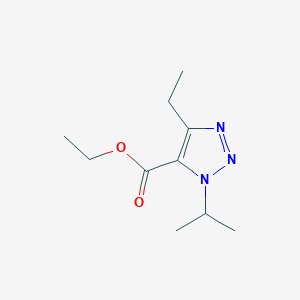
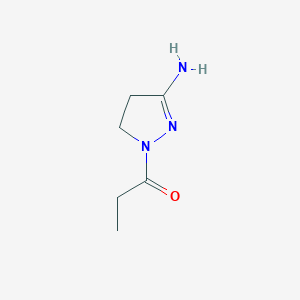
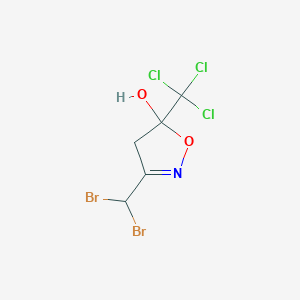
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
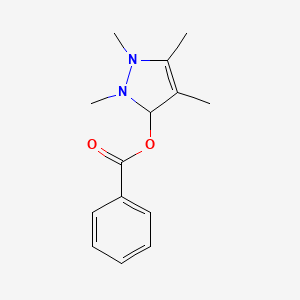
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
